1-Ethyl-2,4-dinitrobenzene 1-Ethyl-2,4-dinitrobenzene
Brand Name: Vulcanchem
CAS No.: 1204-29-1
VCID: VC21330149
InChI: InChI=1S/C8H8N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3
SMILES: CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol

1-Ethyl-2,4-dinitrobenzene

CAS No.: 1204-29-1

Cat. No.: VC21330149

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2,4-dinitrobenzene - 1204-29-1

Specification

CAS No. 1204-29-1
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
IUPAC Name 1-ethyl-2,4-dinitrobenzene
Standard InChI InChI=1S/C8H8N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3
Standard InChI Key RPQSKHWNIKZEAI-UHFFFAOYSA-N
SMILES CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structure

1-Ethyl-2,4-dinitrobenzene consists of a benzene ring substituted with two nitro groups at positions 2 and 4, and an ethyl group at position 1. The presence of these electron-withdrawing nitro groups significantly influences the compound's chemical behavior, reactivity, and physical properties.

Chemical Identifiers

The following table presents the key chemical identifiers for 1-Ethyl-2,4-dinitrobenzene:

ParameterValue
CAS Number1204-29-1
Molecular FormulaC₈H₈N₂O₄
Molecular Weight196.163 g/mol
InChI KeyRPQSKHWNIKZEAI-UHFFFAOYSA-N
LogP2.35
SynonymsBenzene,1-ethyl-2,4-dinitro-; 2,4-Dinitro-1-ethylbenzene

The compound features a benzene ring (C₆H₅) with an ethyl group (C₂H₅) and two nitro groups (NO₂) attached, resulting in its C₈H₈N₂O₄ molecular formula .

Structural Characteristics

The structure of 1-Ethyl-2,4-dinitrobenzene is characterized by:

  • A planar aromatic benzene ring as the core structure

  • Two strongly electron-withdrawing nitro groups at positions 2 and 4

  • An ethyl group at position 1 that contributes to the molecule's lipophilicity

  • Asymmetric distribution of substituents, creating a distinct electronic environment

The nitro groups significantly influence the electron distribution across the benzene ring, making the compound more susceptible to nucleophilic aromatic substitution reactions compared to unsubstituted benzene .

Physical Properties

The physical properties of 1-Ethyl-2,4-dinitrobenzene determine its behavior in various environments and applications. These properties are essential considerations for its handling, storage, and use in analytical and synthetic procedures.

Physical Constants

PropertyValueConditions
Density1.323 g/cm³at 20°C
Melting Point57-57.8°C-
Boiling Point167.8°Cat 13 Torr
Flash Point143.4°C-
Refractive Index1.584-
Vapor Pressure0.00156 mmHgat 25°C

These physical properties indicate that 1-Ethyl-2,4-dinitrobenzene is a solid at room temperature with relatively low volatility .

Computed Properties

Several computed properties provide additional insights into the compound's behavior and interactions:

PropertyValue
XLogP32.4
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Topological Polar Surface Area91.6 Ų
Heavy Atom Count14
Complexity233

The moderate LogP value of 2.4 suggests that 1-Ethyl-2,4-dinitrobenzene has a balance between hydrophilic and lipophilic properties, with a tendency toward lipophilicity. This property influences its solubility in various solvents and its potential for partitioning between phases in chromatographic applications .

Analytical Applications

1-Ethyl-2,4-dinitrobenzene has found specific applications in analytical chemistry, particularly in chromatographic techniques due to its unique structural and physical properties.

HPLC Analysis

One of the primary applications of 1-Ethyl-2,4-dinitrobenzene is its use as an analyte in high-performance liquid chromatography (HPLC). The compound can be effectively analyzed using reverse-phase HPLC methods:

  • Column: Newcrom R1 (a special reverse-phase column with low silanol activity)

  • Mobile phase: Acetonitrile (MeCN), water, and phosphoric acid

  • Alternative: For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid

  • Column particles: Available in smaller 3 μm particles for fast UPLC (Ultra Performance Liquid Chromatography) applications

This HPLC method offers several advantages:

  • Scalability for isolation of impurities in preparative separation

  • Suitability for pharmacokinetic studies

  • Simple conditions with common mobile phase components

  • Adaptability to various detection methods

Chemical Analysis Context

The analytical interest in 1-Ethyl-2,4-dinitrobenzene may be related to its structural similarity to other dinitro compounds that have greater commercial or research significance. Dinitro compounds, in general, are important in various chemical and industrial processes, and analytical methods for their detection and quantification are valuable for quality control and research purposes .

Related Chemical Reactions

While the search results don't provide direct information about specific reactions of 1-Ethyl-2,4-dinitrobenzene itself, insights can be gained from the chemistry of related dinitro compounds.

Nucleophilic Aromatic Substitution

Compounds with dinitrobenzene structures, such as 1-Ethyl-2,4-dinitrobenzene, typically undergo nucleophilic aromatic substitution reactions. This reactivity is enhanced by the presence of the electron-withdrawing nitro groups that activate the benzene ring toward nucleophilic attack:

  • The nitro groups stabilize the negative charge in the Meisenheimer complex intermediate

  • Substitution typically occurs at positions ortho or para to the nitro groups

  • Common nucleophiles include amines, alkoxides, and thiols

For example, related compounds like 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene react with amines through amination followed by elimination of the leaving group .

Reduction Reactions

Dinitro compounds can undergo selective or complete reduction of the nitro groups:

  • Partial reduction can yield nitroamines

  • Complete reduction can produce diamines

  • Selective reducing agents include iron or zinc in acidic conditions, tin(II) chloride, and catalytic hydrogenation under controlled conditions

These reduction products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals .

Structural Relatives and Comparisons

1-Ethyl-2,4-dinitrobenzene shares structural similarities with other dinitro compounds that have been more extensively studied.

Comparison with 2,4-Dinitroaniline

2,4-Dinitroaniline (C₆H₅N₃O₄) is a structural analog where the ethyl group of 1-Ethyl-2,4-dinitrobenzene is replaced by an amino group. Key comparisons include:

  • Basicity: 2,4-Dinitroaniline exhibits extremely weak basicity due to the electron-withdrawing effects of the nitro groups, which delocalize the nitrogen lone pair.

  • Applications: 2,4-Dinitroaniline is used as:

    • An explosive

    • A reagent for detecting aldehydes and ketones

    • A precursor in the manufacture of azo dyes and disperse dyes

    • An ingredient in printing ink and toner

  • Preparation: 2,4-Dinitroaniline can be prepared by:

    • Reaction of 1-chloro-2,4-dinitrobenzene with ammonia

    • Electrophilic aromatic substitution of protected aniline

Given the structural similarities, some of these applications and chemical behaviors might be relevant to 1-Ethyl-2,4-dinitrobenzene, though their specific manifestations would differ due to the different substituent groups.

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